molecular formula C11H17NO2 B13649803 Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No.: B13649803
M. Wt: 195.26 g/mol
InChI Key: NWFAYKMSHHCEML-UHFFFAOYSA-N
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Description

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or alkyne groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 1-prop-2-ynylpiperidine-3-carboxylate

InChI

InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3

InChI Key

NWFAYKMSHHCEML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC#C

Origin of Product

United States

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